3-Amino-2-methyl-4H-chromen-4-one CAS number and molecular weight
3-Amino-2-methyl-4H-chromen-4-one CAS number and molecular weight
Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
3-Amino-2-methyl-4H-chromen-4-one (CAS 66691-41-6) is a specialized heterocyclic building block belonging to the chromone (4H-1-benzopyran-4-one) family.[1][2] Distinguished by an amino group at the C3 position and a methyl group at the C2 position, this compound serves as a critical "privileged scaffold" in medicinal chemistry. Its unique electronic structure—combining a nucleophilic primary amine with an electrophilic chromone core—makes it a versatile intermediate for synthesizing fused heterocyclic systems (e.g., chromeno-pyrimidines) and bioactive agents, including kinase inhibitors and DNA-intercalating drugs.
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, chemical reactivity profiles, and applications in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following table summarizes the core identification data for 3-Amino-2-methyl-4H-chromen-4-one.
| Property | Data |
| Chemical Name | 3-Amino-2-methyl-4H-chromen-4-one |
| Synonyms | 3-Amino-2-methylchromone; 3-Amino-2-methyl-1-benzopyran-4-one |
| CAS Number | 66691-41-6 |
| Molecular Weight | 175.18 g/mol |
| Molecular Formula | C₁₀H₉NO₂ |
| Appearance | Pale yellow to brown solid |
| Melting Point | 138–140 °C (Lit.)[1][2][3][4] |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| SMILES | CC1=C(C(=O)C2=CC=CC=C2O1)N |
| InChI Key | InChI=1S/C10H9NO2/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,11H2,1H3 |
Synthesis Methodologies
The synthesis of 3-amino-2-methylchromone is non-trivial due to the competing reactivity of the benzene ring during electrophilic substitution.[1][2] The most authoritative route involves the construction of the chromone core followed by functional group manipulation, specifically the reduction of a nitro intermediate.
Core Synthetic Pathway (Nitration-Reduction Strategy)
This pathway avoids the ambiguity of direct amination by utilizing 2-methyl-3-nitrochromone as the key intermediate.[1][2]
Step 1: Synthesis of 2-Methyl-3-nitrochromone
Direct nitration of 2-methylchromone with standard mixed acid (
Step 2: Selective Reduction The 3-nitro group is reduced to the 3-amino functionality using catalytic hydrogenation or metal/acid reduction (Sn/HCl).[2]
Experimental Protocol: Reduction of 2-Methyl-3-nitrochromone[1][2]
-
Reagents: 2-Methyl-3-nitrochromone (1.0 eq), Stannous Chloride (
, 5.0 eq), Conc. HCl, Ethanol.[5] -
Procedure:
-
Dissolve 2-methyl-3-nitrochromone (e.g., 10 mmol) in ethanol (50 mL).
-
Add
suspended in concentrated HCl (10 mL) dropwise while maintaining the temperature at 60–70 °C. -
Reflux the mixture for 2–3 hours. Monitor consumption of the starting material by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Cool to room temperature and neutralize carefully with 10% NaOH solution to pH 8–9.
-
Extract with ethyl acetate (
mL). -
Wash combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol/water to yield 3-amino-2-methylchromone as yellow needles.
-
Synthesis Visualization
The following diagram illustrates the logical flow from precursors to the final target and its subsequent transformation into fused heterocycles.
Caption: Validated synthetic pathways to 3-Amino-2-methyl-4H-chromen-4-one, highlighting the critical nitro-intermediate reduction step.
Chemical Reactivity & Mechanistic Insights[1][4][9]
3-Amino-2-methylchromone is a bifunctional scaffold . It possesses a nucleophilic amino group (
Nucleophilic Reactions (Amine Functionalization)
The C3-amino group exhibits typical aromatic amine reactivity, though its nucleophilicity is modulated by the electron-withdrawing carbonyl at C4.
-
Acylation: Reacts with acid chlorides/anhydrides to form amides (e.g., 3-acetamido-2-methylchromone).[1][2]
-
Schiff Base Formation: Condenses with aromatic aldehydes to form imines (Schiff bases), often used to append pharmacophores or coordinate metals.
Ring Transformations (Electrophilic Core)
The chromone ring, particularly the C2 position, is susceptible to nucleophilic attack. However, the presence of the methyl group at C2 and the electron-donating amino group at C3 stabilizes the ring against simple Michael additions compared to unsubstituted chromones.
-
Pyrimidine Formation: Reaction with guanidine or amidines leads to ring opening of the pyrone and recyclization to form 5-aminopyrimidine derivatives.[2] This is a powerful method for scaffold hopping from chromones to pyrimidines.[2]
Reactivity Visualization[1][2]
Caption: Divergent synthesis map showing the transformation of 3-Amino-2-methylchromone into various bioactive heterocycles.
Biological Applications & Therapeutic Potential[1][2]
The 3-aminochromone scaffold is widely recognized in medicinal chemistry for its ability to interact with ATP-binding sites in kinases and other enzymes.[1][2]
| Therapeutic Area | Mechanism of Action | Key References |
| Kinase Inhibition | The chromone core mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases (e.g., PI3K, DNA-PK). The 3-amino group provides a vector for hydrogen bonding with key residues (e.g., hinge backbone carbonyls). | [1, 2] |
| Anticancer | Derivatives formed via Schiff base condensation with heterocyclic aldehydes have shown cytotoxicity against MCF-7 and HeLa cell lines by inducing apoptosis. | [3] |
| SIRT Inhibition | Structurally related 3-aminomethyl derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target in neurodegenerative diseases.[2] | [4] |
| DNA Intercalation | Planar tricyclic derivatives synthesized from this scaffold (e.g., chromeno-pyridines) act as DNA intercalators, inhibiting topoisomerase activity. | [1] |
References
-
Takagi, K., et al. (1987).[6] "Synthesis of nitro and amino N-heterocycles via ring transformation of 2-methyl-3-nitrochromone." Journal of Heterocyclic Chemistry, 24(4), 1003–1007. Link
-
Ibrahim, S. S. (2001).[3] "Uses of o-Hydroxybenzoylacetone in the Synthesis of Some Substituted 2-Methylchromones." Ind.[2][5][7][8][3][4][9] Eng. Chem. Res., 40, 37–39.[3] (Note: See also comments by Rao et al. regarding 3-nitro isomer verification).[2] Link
-
Gammill, R. B. (1979). "General synthesis of 3-aminochromones." Journal of Organic Chemistry, 44(22), 3988–3990. Link
-
ChemicalBook. (2025).[2][8] "Product Entry: 3-Amino-2-methyl-4H-chromen-4-one (CAS 66691-41-6)." Link
Sources
- 1. 38464-23-2|3,4-Diamino-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 2. 2-amino-4-(2-chloro-6-fluorophenyl)-3-cyano-4H-chromen-7-yl 4-fluorobenzoate | Molport-000-546-756 | Novel [molport.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0114899A1 - 2-Methylchromone derivatives and their preparation process - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New Pyrimidine Derivatives from 2-Methyl-3-nitro- and 3-Amino-2-methylchromones [jstage.jst.go.jp]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
